molecular formula C18H12O2 B1200273 3-methoxy-7H-benzo[de]anthracen-7-one CAS No. 3688-79-7

3-methoxy-7H-benzo[de]anthracen-7-one

Cat. No.: B1200273
CAS No.: 3688-79-7
M. Wt: 260.3 g/mol
InChI Key: BGQDCDRDPCVLJE-UHFFFAOYSA-N
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Description

3-methoxy-7H-benzo[de]anthracen-7-one is an organic compound with the molecular formula C18H12O2. It is a derivative of benzanthrone, a polycyclic aromatic ketone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-7H-benzo[de]anthracen-7-one typically involves the reaction of 3-bromo-6aH-benzo[de]anthracen-7(8H)-one with methanol in the presence of a sodium methoxide solution . The reaction conditions include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-7H-benzo[de]anthracen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

3-methoxy-7H-benzo[de]anthracen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-7H-benzo[de]anthracen-7-one involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, resulting in cytotoxic effects. Additionally, the compound may interact with cellular enzymes and proteins, further contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    Benzanthrone: A parent compound with similar structural features but lacks the methoxy group.

    Naphthanthrone: Another polycyclic aromatic ketone with different substitution patterns.

    7-Oxobenz[de]anthracene: A closely related compound with a similar core structure.

Uniqueness

3-methoxy-7H-benzo[de]anthracen-7-one is unique due to the presence of the methoxy group at the 3-position. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.

Properties

CAS No.

3688-79-7

Molecular Formula

C18H12O2

Molecular Weight

260.3 g/mol

IUPAC Name

3-methoxybenzo[b]phenalen-7-one

InChI

InChI=1S/C18H12O2/c1-20-16-10-9-12-11-5-2-3-6-13(11)18(19)15-8-4-7-14(16)17(12)15/h2-10H,1H3

InChI Key

BGQDCDRDPCVLJE-UHFFFAOYSA-N

SMILES

COC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C4C3=O

Canonical SMILES

COC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C4C3=O

Key on ui other cas no.

3688-79-7

Synonyms

3-methoxybenzanthrone

Origin of Product

United States

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